molecular formula C14H19NO2 B1608538 Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate CAS No. 22083-21-2

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

Cat. No. B1608538
CAS RN: 22083-21-2
M. Wt: 233.31 g/mol
InChI Key: BRKVSODCYOELNX-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is a compound that is structurally similar to known stimulants . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety And Hazards

While specific safety data for Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is not available, it is generally advised to avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Thorough washing after handling is recommended .

Future Directions

The pyrrolidine ring, a key feature of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, is a versatile scaffold for the development of new biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

ethyl 2-phenyl-2-pyrrolidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKVSODCYOELNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393735
Record name Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

CAS RN

22083-21-2
Record name Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-bromo-2-phenylacetate (0.22 ml, 1.23 mmol) was dissolved in acetonitrile (4.0 ml). DIPEA (0.26 ml, 1.48 mmol) and pyrrolidine (0.12 ml, 1.48 mmol) were sequentially added and the solution was stirred at room temperature for 1.5 hours. Acetonitrile was evaporated and the residue was purified by flash chromatography (petroleum ether/EtOAc=9/1) to obtain ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (315 mg, quantitative yield) as a colorless oil.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Burke, CS Marques - 2014 - Wiley Online Library
Many years ago, one of the authors (AJB) had the pleasure of conducting his first arylation reaction–which was a Heck–Mizoroki reaction between an activated pyrimidine and methyl …
Number of citations: 537 onlinelibrary.wiley.com
AJ Burke, CS Marques - 2015 - books.google.com
This" hands-on" approach to the topic of arylation consolidates the body of key research over the last ten years (and up to around 2014) on various catalytic methods which involve an …
Number of citations: 62 books.google.com
YK Nagare, IA Shah, J Yadav, AP Pawar… - The Journal of …, 2021 - ACS Publications
An intermolecular electrochemical coupling between the benzylic C(sp 3 )–H bond and various secondary amines is reported. The electronic behavior of two electronically rich units viz …
Number of citations: 11 pubs.acs.org
AJ Burke, CS Marques - … Methods: From the Academic Lab to …, 2015 - Wiley Online Library
The chemistry surrounding the formation of carbon–carbon single bonds is so extensive that a full coverage of its reactivity would be impracticable. The synthesis of arylamines has …
Number of citations: 2 onlinelibrary.wiley.com

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